6-Chloro-1-methylbenzimidazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “6-Chloro-1-methylbenzimidazole-2-carbaldehyde”, often involves reactions between 1,2-aromatic diamines and alkyl or aryl carboxylic acids . These reactions occur in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis

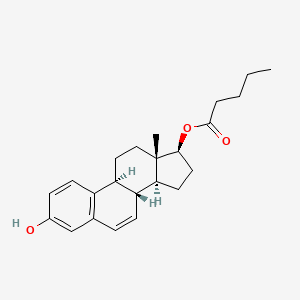

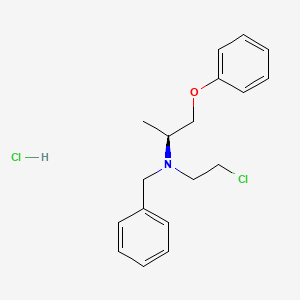

The molecular structure of “this compound” consists of a benzimidazole core with a chlorine atom at the 6th position, a methyl group at the 1st position, and a carbaldehyde group at the 2nd position.Chemical Reactions Analysis

The chemical reactions involving “this compound” are accelerated in microdroplets . An acid-catalyzed reaction mechanism is suggested, based on the identification of intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Aplicaciones Científicas De Investigación

Non-Linear Optical Properties

- Non-Linear Optic Application : 6-Chloro-1-methylbenzimidazole-2-carbaldehyde has been used in the synthesis of novel push-pull benzothiazole derivatives. These derivatives show potential applications in non-linear optics due to their reverse polarity and the substitution of strong electron-acceptor and electron-donor groups. Their non-linear optical properties were studied using the EFISH method (Hrobárik et al., 2004).

Spectral Studies and Synthesis

- Spectral Study and Synthesis : The compound is also involved in the synthesis and spectral study of some 1-methylbenzimidazoles, highlighting its role in producing a variety of chemical structures and its identification through NMR spectral analysis (Ellis & Jones, 1974).

- Aldehyde and Ketone Synthesis : Another significant application is in the synthesis of aldehydes or ketones from amines via transaminations, using benzothiazole-2-carbaldehyde or 6-nitrobenzothiazole-2-carbaldehyde. This method has wide applications with generally high yields (Calō et al., 1972).

Chemical Characterization and Structural Analysis

- DFT Studies for Structure and Vibrational Analysis : Density Functional Theory (DFT) studies on 1-(2-methylpropenyl)-2-methylbenzimidazole derivatives, which can be synthesized from 2-methylbenzimidazole, provide insights into their structure and vibrational spectra. This research underscores the importance of theoretical calculations in understanding the properties of benzimidazole derivatives (Infante-Castillo & Hernández-Rivera, 2009).

- Synthesis of Bisarylmethyl-Substituted Pyrimidines and Quinolines : The compound is used in the condensation processes to synthesize various diaryl(hetaryl)methanes, highlighting its versatility in creating complex chemical structures (Harutyunyan, 2014).

Ferroelectric and Antiferroelectric Properties

- Ferroelectricity in Benzimidazoles : A study on benzimidazoles, including 2-methylbenzimidazole, demonstrates their potential for ferroelectric switching due to amphoteric molecule chains capable of proton tautomerization. This reveals the possibility of using such molecules in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Corrosion Inhibition

- Potential as Corrosion Inhibitors : Theoretical studies on benzimidazole derivatives, including 2-methylbenzimidazole, suggest their effectiveness as corrosion inhibitors for mild steel. This is determined through Density Functional Theory calculations and highlights another practical application of these compounds (Obot & Obi-Egbedi, 2010).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anti-inflammatory and analgesic activities . These activities are often mediated through inhibition of biosynthesis of prostaglandins, which are derived from arachidonic acid .

Mode of Action

Compounds with similar structures have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is often achieved through the action on cyclo-oxygenase pathways .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a reduction in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting their production, the compound could potentially reduce these symptoms .

Result of Action

Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .

Direcciones Futuras

Benzimidazole derivatives, such as “6-Chloro-1-methylbenzimidazole-2-carbaldehyde”, have potential in various fields, including medicinal chemistry . They are structurally similar to naturally occurring nucleotides and have been used in drug synthesis . The development of new benzimidazole derivatives with improved efficacy and reduced toxicity is an important task for future research .

Propiedades

IUPAC Name |

6-chloro-1-methylbenzimidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHAYIARTMUDIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)